REACTION_CXSMILES
|
[CH3:1][NH:2][CH3:3].[N:4]([C:7]1[CH:22]=[CH:21][C:10]([O:11][C:12]2[CH:13]=[CH:14][C:15]3[S:19][N:18]=[CH:17][C:16]=3[CH:20]=2)=[CH:9][CH:8]=1)=[C:5]=[O:6]>C(OCC)C>[CH3:1][N:2]([CH3:3])[C:5]([NH:4][C:7]1[CH:22]=[CH:21][C:10]([O:11][C:12]2[CH:13]=[CH:14][C:15]3[S:19][N:18]=[CH:17][C:16]=3[CH:20]=2)=[CH:9][CH:8]=1)=[O:6]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
26.8
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=C=O)C1=CC=C(OC=2C=CC3=C(C=NS3)C2)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 12 hours at from 20 to 30° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resulting precipitate was isolated
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C(=O)NC1=CC=C(OC=2C=CC3=C(C=NS3)C2)C=C1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |